Synthesis and Characterization of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine: A Technical Guide for Preclinical Development
Synthesis and Characterization of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine: A Technical Guide for Preclinical Development
Executive Summary
The compound 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine (CAS RN 1044767-35-2) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1]. Featuring a basic pyrrolidine core substituted with a primary amine and an electron-modulated benzyl group, this scaffold is a critical intermediate in the synthesis of positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4[2] and chemokine receptor antagonists[3].
This whitepaper provides a rigorous, self-validating methodology for the synthesis, isolation, and characterization of this compound, designed specifically for drug development professionals who require high-fidelity, scalable protocols.
Physicochemical Profiling
Understanding the physicochemical parameters of the target molecule is essential for optimizing both the synthetic workflow and downstream purification strategies. The presence of the basic primary amine (
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine |
| CAS Registry Number | 1044767-35-2 |
| Molecular Formula | C₁₂H₁₇FN₂O |
| Molecular Weight | 224.28 g/mol |
| LogP (Estimated) | ~1.8 - 2.1 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 4 (N, N, O, F) |
| Topological Polar Surface Area | 35.5 Ų |
Retrosynthetic Strategy & Mechanistic Rationale
The Chemoselectivity Challenge
The target molecule contains two nitrogen centers: a primary amine at the C3 position and a secondary amine within the pyrrolidine ring. Direct alkylation of unprotected 3-aminopyrrolidine with 3-fluoro-4-methoxybenzyl chloride would lead to a complex mixture of regioisomers, as the primary amine is sterically less hindered and kinetically more nucleophilic.
To enforce absolute chemoselectivity, we employ an orthogonal protection strategy utilizing tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected primary amine). The synthesis proceeds via a reductive amination of the secondary ring nitrogen with 3-fluoro-4-methoxybenzaldehyde, followed by acid-mediated global deprotection[4].
Retrosynthetic pathway for 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine via reductive amination.
Reducing Agent Selection
Sodium triacetoxyborohydride (
Mechanism of secondary amine reductive amination via an iminium ion intermediate.
Experimental Methodology: A Self-Validating Protocol
The following protocol integrates In-Process Controls (IPC) to ensure the system is self-validating. Proceeding to subsequent steps is strictly contingent upon meeting the IPC criteria.
Table 2: Reaction Stoichiometry & Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| tert-Butyl pyrrolidin-3-ylcarbamate | 186.25 | 1.0 | Nucleophile |
| 3-Fluoro-4-methoxybenzaldehyde | 154.14 | 1.05 | Electrophile |
| 211.94 | 1.5 | Reducing Agent | |
| 1,2-Dichloroethane (DCE) | 98.96 | 0.2 M | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | Deprotecting Agent |
Step 1: Reductive Amination
-
Initiation: To an oven-dried round-bottom flask under an inert argon atmosphere, add tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) and 3-fluoro-4-methoxybenzaldehyde (1.05 eq).
-
Solvation: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and lower volatility, ensuring stable concentrations during extended reaction times.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow the pre-formation of the hemiaminal/iminium ion.
-
Reduction: Add
(1.5 eq) portion-wise over 10 minutes to manage any mild exotherm. Stir the suspension at room temperature for 12 hours[4]. -
IPC Check 1 (Self-Validation): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Pass Criterion: Complete disappearance of the amine starting material (
187.1 [M+H]⁺) and appearance of the Boc-protected intermediate ( 325.2 [M+H]⁺). -
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM ( ). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Step 2: Boc Deprotection
-
Acidolysis: Dissolve the crude Boc-protected intermediate in DCM (0.1 M). Cool the solution to 0 °C.
-
Scavenger Addition: Add triisopropylsilane (TIPS) (0.5 eq). Causality: The 3-fluoro-4-methoxybenzyl ring is electron-rich and susceptible to Friedel-Crafts alkylation by the tert-butyl carbocation generated during Boc cleavage. TIPS acts as a highly effective cation scavenger, preventing product degradation.
-
Cleavage: Slowly add Trifluoroacetic Acid (TFA) (10.0 eq). Remove the ice bath and stir at room temperature for 2 hours.
-
IPC Check 2 (Self-Validation): Analyze via LC-MS. Pass Criterion: Complete disappearance of the intermediate (
325.2) and formation of the target product ( 225.1[M+H]⁺). -
Isolation: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, partition the residue between 1 M NaOH and DCM. Extract, dry, and concentrate to yield 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized molecule, the following spectral parameters must be verified.
Table 3: Expected Analytical Signatures
| Analytical Technique | Key Diagnostic Signals | Structural Assignment |
| LC-MS (ESI+) | Corresponds to exact mass of C₁₂H₁₇FN₂O | |
| ¹H NMR (400 MHz, CDCl₃) | Methoxy group (-OCH₃) | |
| Benzylic methylene (-CH₂-N) | ||
| Pyrrolidine C3 methine (-CH-NH₂) | ||
| Aromatic protons (C₆H₃F) | ||
| ¹³C NMR (100 MHz, CDCl₃) | C-F aromatic carbon coupling | |
| Methoxy carbon | ||
| Benzylic carbon |
Applications in Advanced Therapeutics
The 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine scaffold is highly prized in neuropharmacology and immunology. The secondary amine of the pyrrolidine ring serves as a rigidified, metabolically stable linker, while the primary amine allows for subsequent derivatization (e.g., amide coupling or urea formation).
Notably, this exact motif has been successfully incorporated into pyrimido-thieno-pyridazine derivatives acting as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor , offering novel therapeutic avenues for schizophrenia and Alzheimer's disease[2]. Furthermore, analogous 3-aminopyrrolidine derivatives are potent modulators of the CCR2 and CCR5 chemokine receptors, playing a vital role in inhibiting monocyte chemoattractant protein-1 (MCP-1) in inflammatory diseases[3].
References
-
MolCore. "1044767-35-2 | 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine". MolCore Chemical Database. 1
-
Vanderbilt University / NIH. "POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4". World Intellectual Property Organization (WO2017223402A1).2
-
Incyte Corporation. "3-aminopyrrolidine derivatives as modulators of chemokine receptors". United States Patent Office (US7834021B2). 3
-
National Institutes of Health (NIH). "Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators". PMC PubMed Central. 4
-
Vertex Pharmaceuticals. "2-(amino-substituted)-4-phenyl pyrimidines useful for treating inflammatory diseases". World Intellectual Property Organization (WO2010065899A2). 5
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